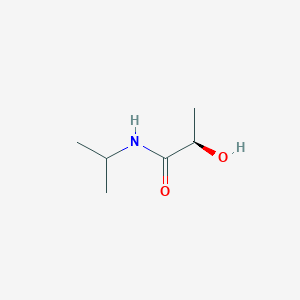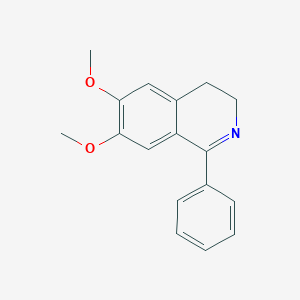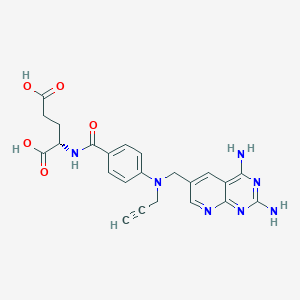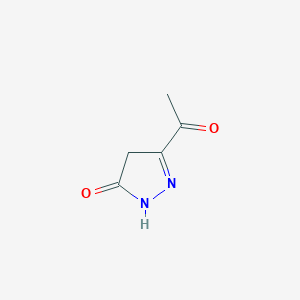
3-Acetyl-1,4-dihydropyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1,4-dihydropyrazol-5-one, also known as ADHP, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. ADHP is a potent inhibitor of metal-catalyzed oxidation reactions and has been used as a scavenger of free radicals in biological systems.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1,4-dihydropyrazol-5-one is based on its ability to scavenge free radicals and inhibit metal-catalyzed oxidation reactions. The compound reacts with free radicals and neutralizes them, preventing them from causing damage to cellular components such as DNA, proteins, and lipids. 3-Acetyl-1,4-dihydropyrazol-5-one also chelates metal ions such as iron and copper, which are involved in the production of reactive oxygen species. By inhibiting metal-catalyzed oxidation reactions, 3-Acetyl-1,4-dihydropyrazol-5-one prevents the formation of reactive oxygen species and protects cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-1,4-dihydropyrazol-5-one has been shown to have various biochemical and physiological effects. The compound has been shown to protect cells from oxidative stress and prevent DNA damage caused by reactive oxygen species. 3-Acetyl-1,4-dihydropyrazol-5-one has also been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative disorders. The compound has also been shown to have cardioprotective effects by reducing oxidative stress and preventing the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Acetyl-1,4-dihydropyrazol-5-one has several advantages for lab experiments. The compound is easy to synthesize and purify, and its purity can be confirmed through NMR spectroscopy and elemental analysis. 3-Acetyl-1,4-dihydropyrazol-5-one is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 3-Acetyl-1,4-dihydropyrazol-5-one has some limitations for lab experiments. The compound is not very soluble in water, which can limit its use in aqueous systems. 3-Acetyl-1,4-dihydropyrazol-5-one also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the use of 3-Acetyl-1,4-dihydropyrazol-5-one in scientific research. One potential area of research is the development of new 3-Acetyl-1,4-dihydropyrazol-5-one derivatives with improved solubility and stability. Another area of research is the use of 3-Acetyl-1,4-dihydropyrazol-5-one in combination with other antioxidants or therapeutic agents to enhance its effectiveness. 3-Acetyl-1,4-dihydropyrazol-5-one can also be used as a tool to study the role of oxidative stress in various diseases and to develop new therapeutic strategies for these diseases. Finally, 3-Acetyl-1,4-dihydropyrazol-5-one can be used as a potential biomarker for oxidative stress in various biological systems.
Métodos De Síntesis
The synthesis of 3-Acetyl-1,4-dihydropyrazol-5-one can be achieved through the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The reaction results in the formation of a yellow crystalline compound that can be purified through recrystallization using ethanol. The purity of the compound can be confirmed through NMR spectroscopy and elemental analysis.
Aplicaciones Científicas De Investigación
3-Acetyl-1,4-dihydropyrazol-5-one has been extensively used in scientific research due to its ability to scavenge free radicals and inhibit metal-catalyzed oxidation reactions. The compound has been used in various fields such as biochemistry, pharmacology, and medicine. 3-Acetyl-1,4-dihydropyrazol-5-one has been shown to protect cells from oxidative stress and prevent DNA damage caused by reactive oxygen species. The compound has also been used as a potential therapeutic agent in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Número CAS |
139767-75-2 |
|---|---|
Nombre del producto |
3-Acetyl-1,4-dihydropyrazol-5-one |
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
3-acetyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-5(9)7-6-4/h2H2,1H3,(H,7,9) |
Clave InChI |
REBXPTXCLFJFGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NNC(=O)C1 |
SMILES canónico |
CC(=O)C1=NNC(=O)C1 |
Sinónimos |
3H-Pyrazol-3-one, 5-acetyl-2,4-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



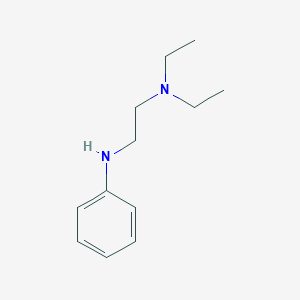
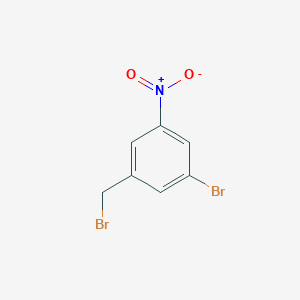
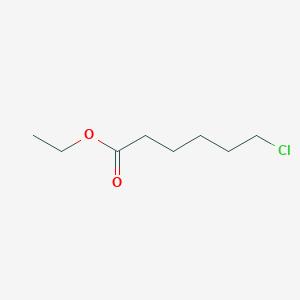
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
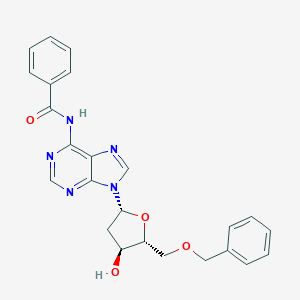
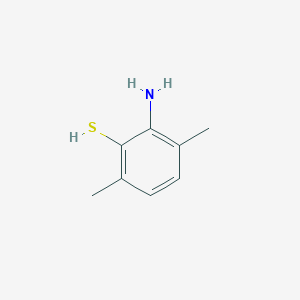
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
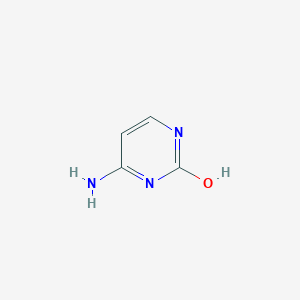
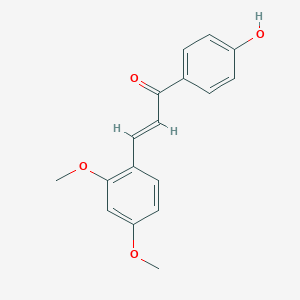
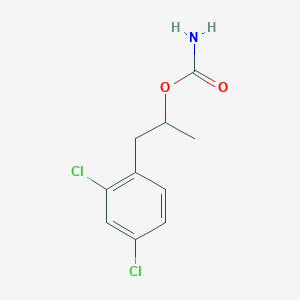
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
